molecular formula C17H13Cl2N3O3 B5129576 N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No. B5129576
M. Wt: 378.2 g/mol
InChI Key: MYQVSKACRNVYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as DCPA-MO, is a synthetic compound that has attracted significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide works by binding to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to a decrease in cell growth and proliferation, which can be beneficial in certain disease states.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments is its specificity for CK2. This allows researchers to selectively inhibit CK2 activity without affecting other proteins or enzymes. However, one limitation of N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide. For example, researchers could investigate its potential applications in other disease states beyond cancer, such as inflammatory disorders or infectious diseases. Additionally, researchers could explore the possibility of developing more potent and selective CK2 inhibitors based on the structure of N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide. Finally, researchers could investigate the use of N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide in combination with other therapies to enhance their efficacy.

Synthesis Methods

N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide can be synthesized through a multistep process that involves the reaction of 2,3-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-(2-methoxyphenyl)-1,2,4-oxadiazole to produce N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been used in scientific research as a tool to investigate the role of certain proteins and enzymes in various biological processes. For example, N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been used to inhibit the activity of the protein kinase CK2, which plays a key role in cell growth and proliferation. By inhibiting CK2, N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have potential applications in cancer research.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3/c1-24-13-8-3-2-5-10(13)17-21-14(22-25-17)9-15(23)20-12-7-4-6-11(18)16(12)19/h2-8H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQVSKACRNVYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

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